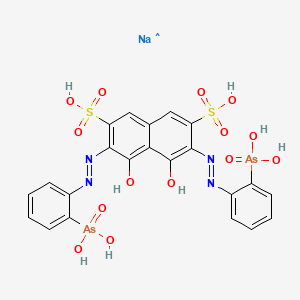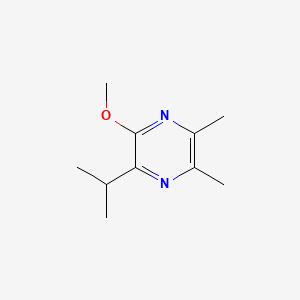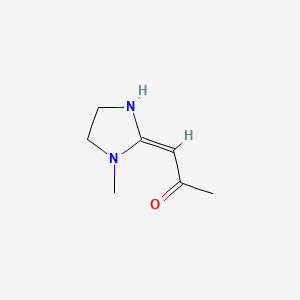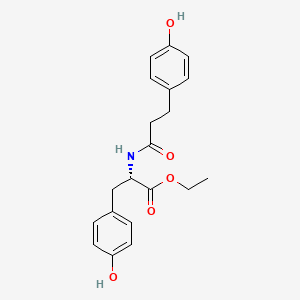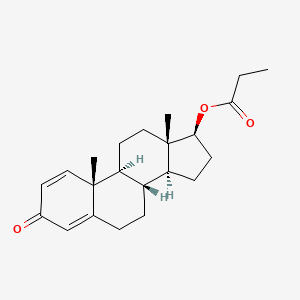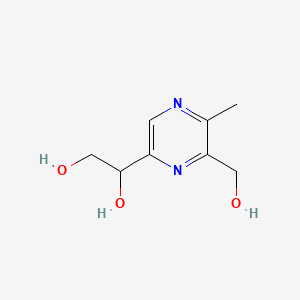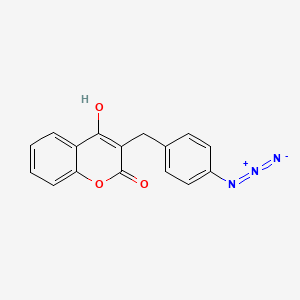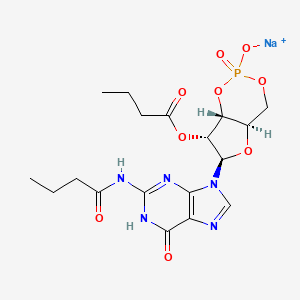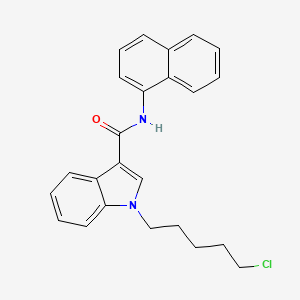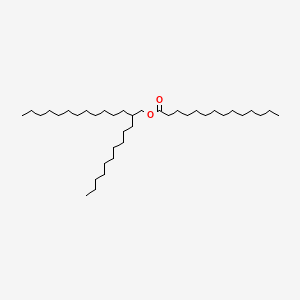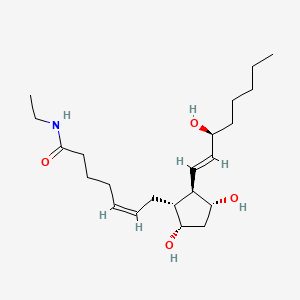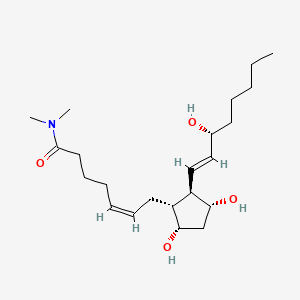
3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE is an organic compound with the molecular formula C10H12ClN3O5. It is a derivative of 3,5-dinitrobenzoic acid, where the carboxyl group is replaced by a propylamine group, and it is further converted to its hydrochloride salt. This compound is known for its applications in various chemical reactions and research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE typically involves the following steps:
Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 3,5-dinitrobenzoic acid.
Formation of Hydrochloride Salt: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Reduction Products: The reduction of nitro groups leads to the formation of corresponding amines.
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Applications De Recherche Scientifique
3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro groups can participate in redox reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dinitrobenzoic Acid: The parent compound with similar nitro groups but lacking the propylamine moiety.
4-Nitrobenzoic Acid: Another nitro-substituted benzoic acid with different substitution patterns.
3-Nitrobenzoic Acid: A mono-nitro derivative of benzoic acid.
Uniqueness
3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE is unique due to the presence of both nitro groups and the propylamine moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
127312-05-4 |
|---|---|
Formule moléculaire |
C10H12ClN3O5 |
Poids moléculaire |
289.67 g/mol |
Nom IUPAC |
3,5-dinitro-N-propylbenzamide;hydrochloride |
InChI |
InChI=1S/C10H11N3O5.ClH/c1-2-3-11-10(14)7-4-8(12(15)16)6-9(5-7)13(17)18;/h4-6H,2-3H2,1H3,(H,11,14);1H |
Clé InChI |
HVOKZJCNBLTMRL-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-].Cl |
SMILES canonique |
CCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


